molecular formula C28H27FN4O4 B10820906 5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide

5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide

Numéro de catalogue B10820906
Poids moléculaire: 502.5 g/mol
Clé InChI: KGSBEYKVWODBRD-ICSRJNTNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CCG258747 is a selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). It has shown high selectivity over other kinases such as G protein-coupled receptor kinase 1, G protein-coupled receptor kinase 5, protein kinase A, and Rho-associated protein kinase 1. This compound is particularly significant in the research of heart failure due to its ability to block the internalization of the µ-opioid receptor .

Méthodes De Préparation

CCG258747 is synthesized based on the paroxetine scaffold. The synthetic route involves the addition of an indazole ring to enhance its selectivity and potency against G protein-coupled receptor kinase 2 . The preparation involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. Industrial production methods are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure high purity and yield.

Analyse Des Réactions Chimiques

CCG258747 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target proteins.

    Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its selectivity and potency.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

CCG258747 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of G protein-coupled receptor kinase 2 and its effects on receptor internalization.

    Biology: The compound is used to investigate the role of G protein-coupled receptor kinase 2 in cellular signaling pathways.

    Medicine: CCG258747 is explored for its potential therapeutic applications in treating heart failure and other cardiovascular diseases by preventing the desensitization of G protein-coupled receptors.

    Industry: It is used in the development of new pharmacological agents targeting G protein-coupled receptor kinase 2.

Mécanisme D'action

CCG258747 exerts its effects by selectively inhibiting G protein-coupled receptor kinase 2. This inhibition prevents the phosphorylation of agonist-occupied G protein-coupled receptors, thereby blocking their internalization and subsequent downregulation. The compound’s molecular targets include the µ-opioid receptor, and it affects pathways involved in receptor endocytosis and recycling .

Comparaison Avec Des Composés Similaires

CCG258747 is compared with other similar compounds such as CCG258208 and paroxetine. These compounds also inhibit G protein-coupled receptor kinase 2 but differ in their selectivity and potency. CCG258747 has shown increased potency and favorable pharmacokinetic parameters compared to its analogs . The unique addition of the indazole ring in CCG258747 enhances its selectivity for G protein-coupled receptor kinase 2, making it a valuable tool in research.

Similar Compounds

  • CCG258208
  • Paroxetine

Propriétés

Formule moléculaire

C28H27FN4O4

Poids moléculaire

502.5 g/mol

Nom IUPAC

5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(2H-indazol-3-ylmethyl)benzamide

InChI

InChI=1S/C28H27FN4O4/c29-23-7-5-17(11-22(23)28(34)31-14-25-21-3-1-2-4-24(21)32-33-25)20-9-10-30-13-18(20)15-35-19-6-8-26-27(12-19)37-16-36-26/h1-8,11-12,18,20,30H,9-10,13-16H2,(H,31,34)(H,32,33)/t18-,20-/m0/s1

Clé InChI

KGSBEYKVWODBRD-ICSRJNTNSA-N

SMILES isomérique

C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=C4C=CC=CC4=NN3)COC5=CC6=C(C=C5)OCO6

SMILES canonique

C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=C4C=CC=CC4=NN3)COC5=CC6=C(C=C5)OCO6

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.